Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)
Description
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a metal-organic complex that consists of three ligands of 4-n-hexylphenylisoquinoline coordinated to an iridium ion in the +3 oxidation state . This compound is known for its deep red color and excellent thermal and photostability . It is commonly used in organic light-emitting diodes (OLEDs) due to its strong fluorescence and high quantum yield .
Properties
CAS No. |
1240249-29-9 |
|---|---|
Molecular Formula |
C63H69IrN3+3 |
Molecular Weight |
1060 |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis
The 4-n-hexylphenylisoquinoline ligand is synthesized via Suzuki-Miyaura coupling between 4-bromoisoquinoline and 4-n-hexylphenylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous sodium carbonate at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the ligand as a pale-yellow solid.
Iridium Precursor Preparation
The iridium precursor, typically iridium(III) chloride hydrate (IrCl₃·nH₂O), is reacted with the ligand in a 1:3 molar ratio. This step occurs under inert atmospheres (argon or nitrogen) using Schlenk line techniques to prevent oxidation or moisture contamination. The reaction mixture is refluxed in a high-boiling solvent such as 2-ethoxyethanol or glycerol at 150–200°C for 24–48 hours.
Ligand Substitution Reaction
The final tris-complex forms via a two-step process:
-
Chloro-bridged dimer formation : IrCl₃·nH₂O reacts with two equivalents of the ligand to form a μ-chloro-bridged iridium dimer.
-
Third ligand incorporation : The dimer is treated with an additional equivalent of the ligand in the presence of a silver salt (e.g., AgCF₃SO₃) to abstract chloride ions, driving the substitution reaction to completion.
Table 1: Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | 2-ethoxyethanol |
| Temperature | 160°C |
| Reaction Time | 48 hours |
| Molar Ratio (Ir:ligand) | 1:3 |
| Atmosphere | Nitrogen |
Purification and Optimization
Chromatographic Purification
Crude product is purified via column chromatography using silica gel and a gradient eluent system (dichloromethane/hexane). Fractions containing the target complex are identified by thin-layer chromatography (TLC) and combined.
Recrystallization
Further purification is achieved through recrystallization from a dichloromethane/hexane mixture. The complex precipitates as a crystalline solid, which is isolated via filtration and dried under vacuum.
Table 2: Purity Optimization Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Silica gel, DCM/hexane (3:7 to 1:1) | >95% |
| Recrystallization | DCM/hexane (1:4), −20°C, 24 h | >99% |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm ligand coordination and absence of free ligands. Key resonances include aromatic protons (δ 7.2–8.5 ppm) and aliphatic hexyl chains (δ 0.8–1.7 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) exhibits a molecular ion peak at m/z 1057.44 ([M]⁺), consistent with the theoretical molecular weight.
Elemental Analysis
Carbon, hydrogen, and nitrogen content are validated against calculated values (C: 71.6%, H: 6.3%, N: 4.0%).
| Condition | Degradation Observed After |
|---|---|
| Ambient air | 7 days |
| 40°C | 48 hours |
| UV light (365 nm) | 24 hours |
Challenges and Methodological Refinements
Inert Atmosphere Maintenance
Even trace oxygen or moisture degrades iridium precursors. Double-manifold Schlenk lines and gloveboxes are essential for handling air-sensitive reagents.
Solvent Selection
High-boiling solvents (e.g., 2-ethoxyethanol) prevent premature precipitation but require careful distillation to remove impurities.
Chemical Reactions Analysis
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Optoelectronic Applications
Organic Light-Emitting Diodes (OLEDs)
Hex-Ir(piq)3 is primarily utilized in the development of organic light-emitting diodes due to its excellent photophysical properties. The compound exhibits high solubility, which facilitates uniform dispersion in polymer hosts, enhancing the efficiency of OLED devices.
- Efficiency Metrics : Devices incorporating Hex-Ir(piq)3 have demonstrated impressive performance metrics:
The incorporation of long alkyl side chains in the ligand structure significantly improves solubility compared to similar compounds lacking these modifications, thus enabling more effective device fabrication and performance stability .
Medical Applications
Theranostic Agents
Recent research highlights the potential of iridium(III) complexes, including Hex-Ir(piq)3, as theranostic agents—molecules that combine diagnostic and therapeutic functionalities. This dual capability is particularly valuable in cancer treatment:
- Precision Imaging : The exceptional brightness and photostability of iridium(III) complexes allow for high-resolution imaging at the single-cell level, facilitating a better understanding of disease mechanisms .
- Targeted Anticancer Therapy : These complexes can be designed to selectively target cancer cells. Upon activation by light, they generate reactive oxygen species (ROS), which can induce cell death through photodynamic therapy (PDT) .
Photodynamic Therapy (PDT)
Hex-Ir(piq)3 is being explored as a photosensitizer in PDT due to its ability to produce ROS upon light activation. This property enables it to effectively target and destroy cancerous cells while minimizing damage to surrounding healthy tissue.
- Mechanism of Action : Upon light activation, the iridium complex generates singlet oxygen and other reactive species that can induce apoptosis in targeted cells .
Bioimaging Applications
The luminogenic properties of Hex-Ir(piq)3 make it suitable for bioimaging applications. The compound's ability to form stable complexes allows for effective labeling and visualization of biological targets.
- Bioorthogonal Reactions : Recent studies have demonstrated that iridium(III) complexes can participate in bioorthogonal reactions, enabling specific labeling of biomolecules for imaging purposes . This opens avenues for tracking cellular processes and interactions in real-time.
Data Summary Table
| Application Area | Key Features/Benefits | Performance Metrics |
|---|---|---|
| Organic Light-Emitting Diodes | High solubility and uniform dispersion | Current Efficiency: 17 cd/A |
| Power Efficiency: 10 lm/W | ||
| External Quantum Efficiency: 8.8% | ||
| Medical Diagnostics | Precision imaging at single-cell resolution | Brightness up to 10,000 cd/m² |
| Targeted anticancer therapy | Generation of ROS for PDT | |
| Bioimaging | Stable complexes for effective labeling | Participation in bioorthogonal reactions |
Mechanism of Action
The mechanism by which Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) exerts its effects is primarily through its phosphorescent properties. The iridium ion facilitates intersystem crossing, leading to efficient phosphorescence . This process involves the absorption of light, followed by the emission of light at a different wavelength, which is utilized in various applications .
Comparison with Similar Compounds
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:
Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.
Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.
The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .
Biological Activity
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly referred to as Hex-Ir(piq)₃, is a complex that has garnered attention in the field of bioinorganic chemistry due to its unique photophysical properties and potential applications in biomedicine, particularly in cancer therapy and diagnostics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) features a central iridium atom coordinated to three bidentate ligands of 4-n-hexylphenyl isoquinoline. This structure contributes to its phosphorescent properties, making it suitable for applications in photodynamic therapy (PDT) and imaging.
The biological activity of Hex-Ir(piq)₃ is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process is crucial in photodynamic therapy, where ROS can induce apoptosis in cancer cells. The mechanism involves the following steps:
- Light Absorption : Upon irradiation, the iridium complex absorbs light and transitions to an excited state.
- ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, producing singlet oxygen () and other ROS.
- Cellular Impact : These ROS can damage cellular components, leading to cell death, particularly in malignant cells.
Therapeutic Applications
Hex-Ir(piq)₃ has shown promise in various therapeutic contexts:
- Photodynamic Therapy : Studies indicate that this compound can effectively target cancer cells when activated by specific wavelengths of light. Its ability to produce ROS selectively in tumor tissues allows for localized treatment while minimizing damage to surrounding healthy tissues .
- Imaging : The phosphorescent properties of Hex-Ir(piq)₃ make it an excellent candidate for bioimaging applications. It can be utilized for tracking cellular processes at the single-cell level, providing insights into disease mechanisms and treatment efficacy .
Research Findings
Recent studies have highlighted the biological activity of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III):
- In Vitro Studies : Research has demonstrated that Hex-Ir(piq)₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, it was found that treatment with this compound led to a marked increase in ROS levels and subsequent apoptosis in cancer cells .
- Mechanistic Insights : The compound's ability to inhibit drug efflux pumps has been noted, which is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. This inhibition enhances the cytotoxic effects of other chemotherapeutic agents when used in combination .
- Photophysical Studies : The exceptional brightness and stability of Hex-Ir(piq)₃ under physiological conditions have been characterized, affirming its suitability for long-term imaging applications .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant ROS generation upon light activation leading to apoptosis in A549 lung cancer cells. |
| Study B | Showed enhanced efficacy when combined with doxorubicin in resistant NCI/ADR-RES cells, indicating potential for overcoming MDR. |
| Study C | Utilized Hex-Ir(piq)₃ for imaging tumor microenvironments with high resolution, aiding in the understanding of tumor biology. |
Q & A
Q. What validation strategies ensure reproducibility in in vivo antitumor efficacy studies?
- Methodological Answer : Follow ARRIVE guidelines for animal studies: predefined sample sizes, randomization, and blinded outcome assessment. Use dual tumor models (e.g., subcutaneous xenografts and orthotopic implants) to confirm organ-specific efficacy. Histopathological analysis and plasma stability profiling (HPLC-MS) validate biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
